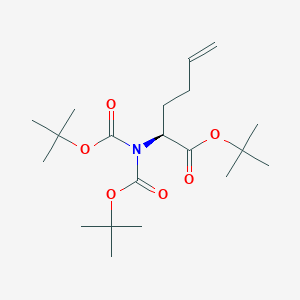

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate

Description

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate is a chiral amino acid derivative featuring a hex-5-enoate backbone with dual tert-butoxycarbonyl (Boc) protecting groups on the amine moiety and a tert-butyl ester at the carboxyl terminus. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its stereochemical stability and resistance to racemization under acidic or basic conditions. The (S)-configuration at the α-carbon ensures enantioselectivity in reactions, making it valuable for constructing bioactive molecules with defined stereocenters .

Properties

Molecular Formula |

C20H35NO6 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoate |

InChI |

InChI=1S/C20H35NO6/c1-11-12-13-14(15(22)25-18(2,3)4)21(16(23)26-19(5,6)7)17(24)27-20(8,9)10/h11,14H,1,12-13H2,2-10H3/t14-/m0/s1 |

InChI Key |

AYTODZLVRVKVPP-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Metallation-Alkylation Strategy (Adamczyk et al., 1999)

The most widely cited method involves a two-step metallation-alkylation sequence. N-(tert-butoxycarbonyl)glycine tert-butyl ester is treated with n-butyllithium (n-BuLi) and hexamethylphosphoric triamide (HMPA) in tetrahydrofuran (THF) at −78°C to generate a lithiated enolate. Subsequent reaction with 1-bromo-4-butene at −78°C to 20°C over 7.5 hours affords the target compound in 86% yield after purification.

Key advantages :

- High yield (86%) under controlled low-temperature conditions.

- Compatibility with tert-butoxycarbonyl (Boc) protecting groups.

Limitations :

- Requires stringent moisture-free conditions.

- HMPA, a suspected carcinogen, necessitates careful handling.

Stereoselective Synthesis from Chiral Precursors (RSC Supporting Information)

A biomimetic enterobactin synthesis employs (2S,3S)-2-azido-6-(tert-butoxycarbonylamino)-3-hydroxyhexanoate as a precursor. Hydrolysis with LiOH followed by Boc reprotection yields intermediates structurally analogous to the target. Key steps include:

- Mitsunobu reaction for stereochemical inversion.

- Benzyl chloroformate -mediated carbamate formation.

- Purification via silica gel chromatography (ethyl acetate/hexane).

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

The Adamczyk method’s success hinges on maintaining −78°C during metallation to prevent side reactions. THF’s low polarity stabilizes the lithiated intermediate, while HMPA enhances reaction kinetics by coordinating lithium ions.

Catalytic and Stoichiometric Considerations

- n-BuLi (2.5–3.0 equiv) ensures complete deprotonation of the glycine derivative.

- 1-Bromo-4-butene (1.2 equiv) minimizes diastereomer formation during alkylation.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 5.80–5.70 (m, 1H, CH$$2$$CHCH$$2$$), 5.00–4.90 (m, 2H, CH$$2$$CH$$_2$$), 4.20–4.10 (m, 1H, NH), 1.45 (s, 27H, Boc groups).

- MS : ESI-MS m/z 428.3 [M+H]$$^+$$ (calc. 427.5).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on backbone length, substituent groups, and stereochemical properties. Below is a detailed analysis:

tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

- Structural Differences: The piperidin-2-one ring replaces the hex-5-enoate backbone, introducing a constrained six-membered lactam ring. The isopropyl side chain at the β-position contrasts with the linear hex-5-enoate chain.

- Stereochemical Profile: Both compounds exhibit (S)-configuration at the α-carbon, but the piperidin derivative features an additional (R)-configured bis-Boc amino group on the lactam ring. Conformational analysis reveals a C2 half-chair conformation for the piperidin ring, whereas the hex-5-enoate backbone adopts a more flexible extended conformation .

- Applications: The piperidin analog is used in rigidifying peptide backbones for enhanced target binding, while the hex-5-enoate derivative is preferred for linear peptide elongation.

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

- Structural Differences: A pentylide backbone replaces hex-5-enoate, shortening the carbon chain. The benzyloxycarbonyl (Cbz) group substitutes one Boc group, altering deprotection conditions. A dimethylsulfoxonium ylide at the terminal position introduces unique reactivity for cyclopropanation or epoxidation.

- Reactivity: The ylide moiety enables participation in Corey-Chaykovsky reactions, unlike the hex-5-enoate ester, which is inert under similar conditions. Deprotection of the Cbz group requires hydrogenolysis, whereas Boc groups are cleaved with trifluoroacetic acid .

Data Table: Key Properties and Comparisons

Research Findings and Functional Insights

- Synthetic Utility: The hex-5-enoate derivative’s linearity and terminal alkene enable post-synthetic modifications (e.g., olefin metathesis) unavailable in cyclic analogs. Piperidin lactam analogs show superior enzymatic stability in vivo due to restricted backbone mobility .

- Steric and Electronic Effects: Dual Boc groups in the hex-5-enoate compound provide steric shielding, reducing side reactions during coupling steps. The ylide derivative’s sulfoxonium group enhances electrophilicity, facilitating nucleophilic additions .

Biological Activity

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate, also known by its CAS number 226985-05-3, is a compound of significant interest in pharmaceutical synthesis and medicinal chemistry. Its unique structure, which incorporates a bis(tert-butoxycarbonyl) amino group, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C20H35N1O6

- Molecular Weight : 385.50 g/mol

- Physical Form : Colorless to yellow liquid

- Purity : Typically ≥ 98%

The biological activity of tert-butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate is primarily attributed to its role as an intermediate in the synthesis of various pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting groups allows for selective reactions during synthesis, which can enhance the compound's efficacy in biological applications.

Biological Activity Overview

Research has shown that compounds similar to tert-butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate exhibit various biological activities, including:

-

Anticancer Activity :

- A study demonstrated that related compounds can induce cytotoxic effects in cancer cell lines, particularly those derived from human colon cancer (HCT-116 cells). The mechanism involves enhanced methioninase-induced cytotoxicity, which is linked to structural similarities with other amino acid derivatives .

- Enzyme Inhibition :

- Transporter Substrates :

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

A notable study synthesized selenomethionine derivatives from N-(tert-butoxycarbonyl)-l-aspartic acid tert-butyl ester. These derivatives exhibited enhanced biological activity compared to their non-modified counterparts, indicating that structural modifications at the amino acid level can significantly impact biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.